![molecular formula C18H14N2O B2789097 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one CAS No. 333759-45-8](/img/structure/B2789097.png)
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one” is a biochemical compound with the molecular formula C18H14N2O and a molecular weight of 274.33 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H14N2O/c21-17-10-16(13-5-3-9-19-11-13)20-15-8-7-12-4-1-2-6-14(12)18(15)17/h1-9,11,16,20H,10H2 . This indicates the specific arrangement of atoms in the molecule. For a more detailed structural analysis, specialized software or databases that can interpret this InChI code may be used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.33 and a molecular formula of C18H14N2O . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases.Mecanismo De Acción
Target of Action
The primary targets of 3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that these effects will be identified and characterized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also relatively easy to handle and can be stored for long periods of time without degradation. However, it is important to note that it is a relatively reactive compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for the study of 3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one. These include further research into its potential biological and pharmacological properties, as well as its mechanism of action. In addition, further research into its potential use as a starting material in the synthesis of various pharmaceuticals and other compounds is needed. Finally, further research into its potential use as a model compound for the study of organic reactions and as a reagent in the synthesis of other heterocyclic compounds is also needed.
Métodos De Síntesis
The synthesis of 3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has been reported in several studies. The most common method involves the condensation of 3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinoline-1-one with a suitable aldehyde or ketone in the presence of a strong acid catalyst. The reaction is usually carried out at room temperature, but higher temperatures can be used to increase the rate of reaction. The product can be isolated by crystallization or recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one has been studied extensively for its potential biological and pharmacological properties. It has been used as a starting material in the synthesis of various pharmaceuticals, such as anticonvulsants, antimalarials, and anti-inflammatory agents. In addition, it has been used in the synthesis of other compounds, such as pesticides, herbicides, and dyes. It has also been used as a model compound for the study of organic reactions and as a reagent in the synthesis of other heterocyclic compounds.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This compound also binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory and anti-cancer effects. At high doses, it can cause toxic or adverse effects, such as liver damage and immunosuppression. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many drugs and toxins. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, it can accumulate in certain compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular energy production and apoptosis .
Propiedades
IUPAC Name |
3-pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17-10-16(13-5-3-9-19-11-13)20-15-8-7-12-4-1-2-6-14(12)18(15)17/h1-9,11,16,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGNLPUITYATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2789015.png)
![[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone](/img/structure/B2789016.png)
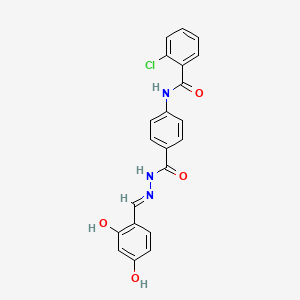
![(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid](/img/structure/B2789018.png)
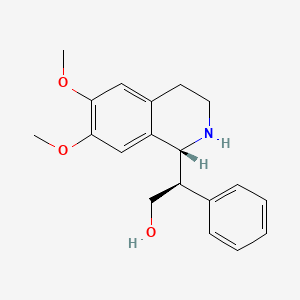
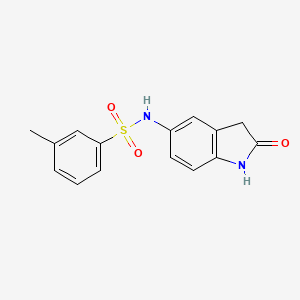
![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)
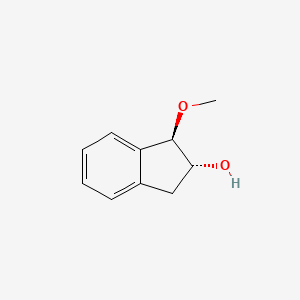
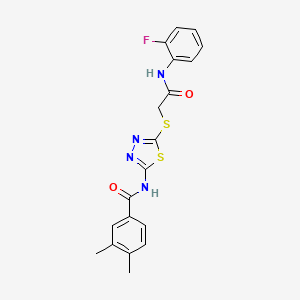
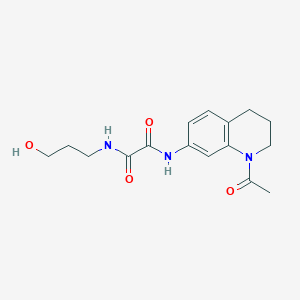
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2789034.png)
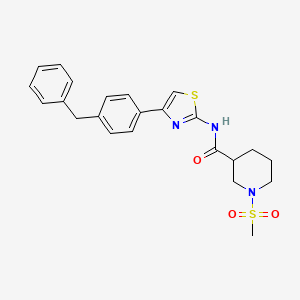
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2789036.png)
![N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2789037.png)